molecular formula C15H20N2O2 B2698455 N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361880-05-7

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2698455
CAS RN: 2361880-05-7
M. Wt: 260.337
InChI Key: LSKBOBXVAMXIPJ-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide, also known as DMAPT, is a synthetic compound that has gained significant attention in the field of cancer research. DMAPT is a derivative of parthenolide, a natural compound found in feverfew, which has been used for centuries to treat various ailments. DMAPT has been shown to have anti-cancer properties in various preclinical studies, making it a promising candidate for cancer therapy.

Mechanism of Action

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide exerts its anti-cancer effects by targeting various signaling pathways that are dysregulated in cancer cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide also induces the production of reactive oxygen species (ROS), which can cause DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to inhibit the angiogenic potential of cancer cells, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has several advantages for laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to have low toxicity in animal studies, making it a safe candidate for further preclinical studies. However, N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has some limitations, including poor solubility in water and low bioavailability, which can limit its efficacy in vivo.

Future Directions

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research should focus on improving the bioavailability of N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide and identifying potential combination therapies that can enhance its anti-cancer effects. Additionally, N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of other diseases. Further research is needed to explore the full potential of N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide in various therapeutic areas.

Synthesis Methods

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide can be synthesized by reacting parthenolide with dimethylamine and ethyl propiolate. The reaction yields N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide as a yellow oil, which can be purified by column chromatography. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide is stable under normal laboratory conditions and can be stored at room temperature.

Scientific Research Applications

N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(19)17(6-2)10-14(18)16-13-9-11(3)7-8-12(13)4/h5,7-9H,1,6,10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKBOBXVAMXIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC(=C1)C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(2,5-dimethylphenyl)carbamoyl]methyl}-N-ethylprop-2-enamide

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